“3-Bromo-2,6-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H9BrO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
The synthesis of “3-Bromo-2,6-dimethoxybenzoic acid” involves a continuous mixture in a whipping step, and in the situation of stirring, the bromine of 20ml is dripped and continues stirring for 2.0h with the solution of the trichloromethane of 100ml preparation .
The molecular structure of “3-Bromo-2,6-dimethoxybenzoic acid” is represented by the InChI code 1S/C9H9BrO4/c1-13-6-4-3-5 (10)8 (14-2)7 (6)9 (11)12/h3-4H,1-2H3, (H,11,12)
and the InChIKey CUQANLQRQJHIQE-UHFFFAOYSA-N
. The Canonical SMILES representation is COC1=C (C (=C (C=C1)Br)OC)C (=O)O
.
“3-Bromo-2,6-dimethoxybenzoic acid” is a solid substance with a white color and a mild or faint odor . Its molecular weight is 261.074 g/mol . The freezing/melting point is between 146 - 148 degrees Celsius .
3-Bromo-2,6-dimethoxybenzoic acid is an aromatic compound with the molecular formula and a molecular weight of 261.07 g/mol. It features a bromine atom and two methoxy groups attached to a benzoic acid framework, making it a derivative of dimethoxybenzoic acid. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its unique structural properties.
The compound can be synthesized through various methods, including bromination reactions involving 2,6-dimethoxybenzoic acid or its derivatives. It is available from multiple chemical suppliers, including Sigma-Aldrich and Fujifilm Wako Chemical Corporation, which provide it for research and industrial applications .
3-Bromo-2,6-dimethoxybenzoic acid is classified as an aromatic carboxylic acid and a halogenated organic compound. Its structure allows it to participate in electrophilic substitution reactions typical of aromatic compounds.
The synthesis of 3-bromo-2,6-dimethoxybenzoic acid can be achieved through the bromination of 2,6-dimethoxybenzoic acid using brominating agents such as N-bromosuccinimide or elemental bromine. A typical procedure involves the following steps:
The reaction typically requires an aqueous alkali solution to neutralize the reaction mixture after bromination. The yield can be optimized by adjusting the concentration of the reagents and the reaction time.
3-Bromo-2,6-dimethoxybenzoic acid has a distinct molecular structure characterized by:
The InChI Key for this compound is CUQANLQRQJHIQE-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The primary reaction involving 3-bromo-2,6-dimethoxybenzoic acid is electrophilic substitution due to its bromine substituent. It can undergo further bromination or nucleophilic substitution reactions under specific conditions.
The reaction conditions (temperature, solvent choice) significantly influence the product distribution and yield during these transformations .
The mechanism of action for the synthesis and subsequent reactions of 3-bromo-2,6-dimethoxybenzoic acid involves several steps:
Relevant data from suppliers indicate a purity level exceeding 97% for commercial samples .
3-Bromo-2,6-dimethoxybenzoic acid finds applications primarily in:
The industrial synthesis of 3-bromo-2,6-dimethoxybenzoic acid (CAS 73219-89-3) has evolved significantly from early multi-step sequences to modern integrated processes. Initial routes relied on sequential functionalization of benzoic acid derivatives, starting with resorcinol derivatives as foundational building blocks [1]. These approaches suffered from regiochemical challenges during bromination due to competing reactions at ortho and para positions relative to existing methoxy groups. A pivotal advancement emerged through the adoption of precursor-directed synthesis, where 2,6-dimethoxybenzoic acid became established as the optimal starting material for regioselective bromination at the C3 position [4]. This strategic shift reduced step counts from 5-6 steps to just 2-3 steps while dramatically improving overall yields from <30% to >75% in optimized industrial settings [1]. The historical timeline reveals progressive refinement of bromination conditions, moving from elemental bromine in chlorinated solvents toward controlled addition protocols in acetic acid media, significantly reducing dibromination byproducts from ~15% to <3% in modern implementations [1].
The critical bromination step has been optimized through two dominant approaches with distinct mechanistic pathways:
Electrophilic Aromatic Substitution (EAS):
Directed Metalation Approach (DoM):
Table 1: Comparative Bromination Performance Metrics
Parameter | EAS Approach | DoM Approach |
---|---|---|
Temperature Requirement | 40-45°C | -78°C |
Reaction Time | 4-5 hours | 1 hour + warming |
Scale Proven | >100 kg | <1 kg |
Regioselectivity | >97:3 | >99:1 |
Byproduct Formation | <3% | <1% |
Solvent System | Acetic Acid | THF |
Typical Isolated Yield | 82-85% | 77-80% |
The synthesis of the essential precursor (2,6-dimethoxybenzoic acid) relies critically on Kolbe-Schmitt carboxylation under precisely controlled conditions. This reaction transforms sodium 1,3-dimethoxybenzene into 2,6-dimethoxybenzoic acid via electrophilic carbon dioxide trapping. Key optimization parameters include:
Process refinements have increased carboxylation yields from ~55% in early reports to >87% in modern implementations through cryogenic temperature control and CO₂ saturation monitoring [4]. The stoichiometry of sodium phenide formation proves critical, with a 1:1.05 phenol-to-sodium ratio maximizing carboxylate yield while minimizing residual starting material (<2%) [1] [4]. Impurity profiling reveals that ortho-carboxylation selectivity exceeds 95% when using sodium counterions, attributable to the optimal ionic radius for chelate-stabilized transition states.
Table 2: Kolbe-Schmitt Carboxylation Optimization Parameters
Variable | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Temperature | 25°C | -5°C to 0°C | +32% increase |
CO₂ Pressure | Atmospheric | 2.5 atm | +18% increase |
Sodium:Phenol Ratio | 1:1 | 1.05:1 | +8% increase |
Addition Rate (CO₂) | Rapid injection | Controlled bubbling | +15% increase |
Solvent | Diethyl ether | Toluene/THF (9:1) | +12% increase |
Methyl ether protection serves dual functions in the synthesis of 3-bromo-2,6-dimethoxybenzoic acid: preventing phenolic oxidation during bromination and enforcing regioselectivity through steric and electronic effects. The ortho-methoxy groups create a sterically encumbered environment that blocks electrophilic attack at C2 and C6 positions while electronically activating C3 through resonance donation [1]. Comparative studies demonstrate that unprotected resorcinol derivatives undergo bromination at all activated positions (C4, C6 > C2) with poor C3 selectivity (<30%), while dimethoxy-protected analogs achieve >97% C3 bromination [6].
The stability of methyl ethers under both Kolbe-Schmitt conditions (strong base, CO₂) and bromination environments (Br₂/AcOH) eliminates the need for protection/deprotection sequences that historically plagued synthetic routes. Crucially, the methyl groups survive acidic workup conditions (5% HCl, 25°C) without significant demethylation (<0.5% degradation), enabling direct isolation of the protected brominated product [1]. This protecting group strategy reduces step count and purification requirements compared to alternative protecting groups (benzyl, SEM) that require harsh hydrogenation or fluoride-mediated deprotection.
Scale-up considerations for 3-bromo-2,6-dimethoxybenzoic acid production reveal significant differences between traditional batch processing and emerging continuous-flow approaches:
Batch Process Characteristics:
Continuous-Flow Advancements:
The transition to continuous processing specifically addresses exotherm management during bromine addition, which becomes problematic at >100 kg batch scales. Flow chemistry provides enhanced mixing efficiency (Re > 3000) and precise stoichiometric control, reducing bromine excess from 10% to 3% while maintaining complete conversion [10]. Economic analyses indicate 30% reduction in energy consumption and 45% smaller equipment footprint for continuous processes despite higher initial capital investment. Current industrial adoption favors hybrid systems where Kolbe-Schmitt carboxylation remains batch-operated while bromination migrates toward continuous-flow implementation.
Table 3: Industrial Production Method Comparison
Performance Metric | Batch Process | Continuous-Flow |
---|---|---|
Typical Batch Size | 500 kg | Continuous output |
Reaction Time | 8 hours | 8.5 minutes |
Temperature Control | ±5°C | ±0.5°C |
Bromine Utilization | 105% stoichiometric | 102% stoichiometric |
Isolated Yield (Average) | 82% | 89% |
Purification Required | Crystallization | In-line extraction |
Annual Capacity (Single Line) | 60 tonnes | 150 tonnes |
Byproduct Formation (HBr) | 0.85 eq | 0.91 eq |
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